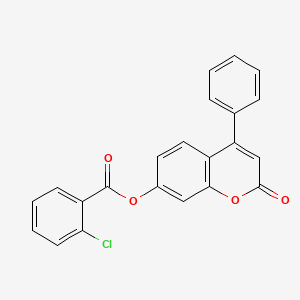![molecular formula C21H24FN3OS B4622475 1-{[3-(2,5-dimethyl-3-thienyl)-1-(2-fluorophenyl)-1H-pyrazol-4-yl]methyl}-3-piperidinol](/img/structure/B4622475.png)
1-{[3-(2,5-dimethyl-3-thienyl)-1-(2-fluorophenyl)-1H-pyrazol-4-yl]methyl}-3-piperidinol
Descripción general
Descripción
The compound , due to its structural complexity, likely possesses a unique set of biological activities and chemical properties. Compounds with similar structures have been synthesized and studied for various applications, including potential imaging agents for CB(1) receptors using PET and as antagonists for cannabinoid receptors. Such compounds are important in medicinal chemistry for their potential therapeutic applications.
Synthesis Analysis
The synthesis of structurally similar compounds involves multi-step organic reactions, starting from readily available precursors. For example, Kumar et al. (2004) describe the synthesis of a potential imaging agent for CB(1) receptors, highlighting the complexity of synthesizing compounds with pyrazole and piperidine moieties (Kumar et al., 2004).
Molecular Structure Analysis
The molecular structure of compounds with pyrazole and piperidine frameworks has been characterized using techniques such as NMR spectroscopy, X-ray crystallography, and computational methods. For instance, Shawish et al. (2021) conducted molecular structure investigations, including X-ray crystallography and DFT calculations, on s-triazine derivatives incorporating pyrazole/piperidine/aniline moieties, providing insights into the geometrical and electronic properties of such compounds (Shawish et al., 2021).
Chemical Reactions and Properties
Compounds with pyrazole and piperidine units can undergo various chemical reactions, including nucleophilic substitutions, cycloadditions, and more. Their chemical properties, such as reactivity towards electrophiles or nucleophiles, are influenced by the presence of functional groups and the overall molecular architecture.
Physical Properties Analysis
The physical properties, including melting points, boiling points, solubility, and crystal structure, are crucial for understanding the behavior of chemical compounds under different conditions. For similar compounds, such as those studied by Kariuki et al. (2021), crystallization from specific solvents can provide samples suitable for structure determination by single-crystal diffraction, highlighting the importance of physical properties in the characterization of these molecules (Kariuki et al., 2021).
Aplicaciones Científicas De Investigación
Aurora Kinase Inhibition
Aurora kinases play a crucial role in cell division, and their inhibition has been a target for cancer therapy. Compounds with structural similarities to 1-{[3-(2,5-dimethyl-3-thienyl)-1-(2-fluorophenyl)-1H-pyrazol-4-yl]methyl}-3-piperidinol have been studied for their potential as Aurora kinase inhibitors. Such inhibitors could be useful in treating cancer by inhibiting Aurora A, which is essential for mitotic entry and spindle assembly (ロバート ヘンリー,ジェームズ, 2006).
Anti-inflammatory and Analgesic Properties
Compounds related to the query chemical have been investigated for their anti-inflammatory, analgesic, antipyretic, and platelet antiaggregating activities. Research has shown that derivatives with structural features similar to the query compound have exhibited remarkable activities in these areas, comparable to acetylsalicylic acid, suggesting potential applications in treating inflammation and pain (G. Menozzi et al., 1992).
Sigma Receptor Ligands
Sigma receptors are involved in several central nervous system functions, and ligands targeting these receptors could have therapeutic applications. Research on thiophene bioisosteres of spirocyclic sigma receptor ligands, which share a similar structural motif with the query compound, has led to the identification of compounds with high affinity and selectivity against sigma receptors. These findings suggest potential uses in developing treatments for disorders related to sigma receptor dysregulation (C. Oberdorf et al., 2008).
Antipsychotic Agents
The structural framework of 1-{[3-(2,5-dimethyl-3-thienyl)-1-(2-fluorophenyl)-1H-pyrazol-4-yl]methyl}-3-piperidinol suggests potential exploration in the development of antipsychotic agents. Studies on similar compounds have shown antipsychotic-like profiles in behavioral animal tests, providing insights into novel pathways for antipsychotic drug development without the dopamine receptor interaction typically associated with existing antipsychotics (L D Wise et al., 1987).
Propiedades
IUPAC Name |
1-[[3-(2,5-dimethylthiophen-3-yl)-1-(2-fluorophenyl)pyrazol-4-yl]methyl]piperidin-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24FN3OS/c1-14-10-18(15(2)27-14)21-16(11-24-9-5-6-17(26)13-24)12-25(23-21)20-8-4-3-7-19(20)22/h3-4,7-8,10,12,17,26H,5-6,9,11,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NADLONDIMFSAMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(S1)C)C2=NN(C=C2CN3CCCC(C3)O)C4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24FN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[3-(aminocarbonyl)-4,5-dimethyl-2-thienyl]-2-(2-chlorophenyl)-8-methyl-4-quinolinecarboxamide](/img/structure/B4622393.png)
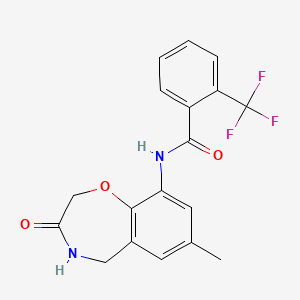
![4-{methyl[(4-methylphenyl)sulfonyl]amino}-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}benzamide](/img/structure/B4622429.png)
![N-(4-bromo-3-methylphenyl)-N'-[3-(4-morpholinyl)propyl]ethanediamide](/img/structure/B4622432.png)

![2-{[4-allyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(5-bromo-2-pyridinyl)acetamide](/img/structure/B4622442.png)
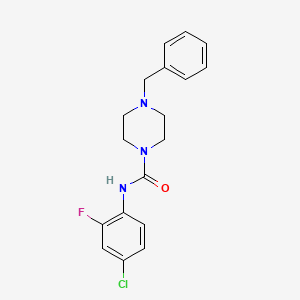
![ethyl 4-(3-fluorobenzyl)-1-[(2-methyl-1,3-thiazol-5-yl)methyl]-4-piperidinecarboxylate](/img/structure/B4622453.png)
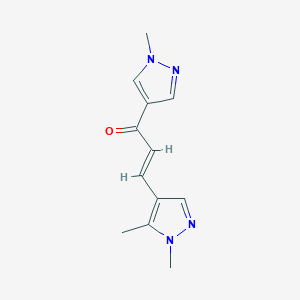
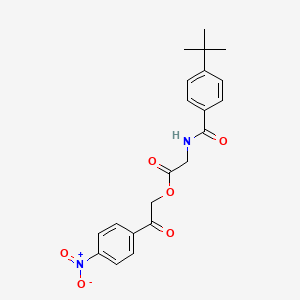
![(2-bromo-6-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)amine](/img/structure/B4622477.png)
![N-{[(4-bromo-2,6-dimethylphenyl)amino]carbonothioyl}-2,4-dichlorobenzamide](/img/structure/B4622490.png)
![N'-[(4-bromo-1-ethyl-1H-pyrazol-3-yl)methylene]-4-chloro-1H-pyrazole-3-carbohydrazide](/img/structure/B4622499.png)
